2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile
Description
Overview of 2-[(1-Propyl-1H-Pyrazol-4-yl)oxy]benzonitrile in Contemporary Chemical Research
This compound (CAS: 1772727-54-4) is a heterocyclic organic compound with the molecular formula $$ \text{C}{13}\text{H}{13}\text{N}_{3}\text{O} $$ and a molecular weight of 227.26 g/mol. Its structure features a benzonitrile core linked to a 1-propyl-substituted pyrazole ring via an ether bond, as illustrated by the SMILES notation $$ \text{CCCn1ncc(c1)Oc1ccccc1C#N} $$. This compound has garnered attention in pharmaceutical and materials science research due to the synergistic reactivity of its pyrazole and benzonitrile moieties. Pyrazole derivatives are renowned for their biological activity, often serving as scaffolds for kinase inhibitors and antimicrobial agents, while the benzonitrile group enhances metabolic stability and binding affinity in drug candidates.
Recent studies highlight its utility as an intermediate in synthesizing complex molecules targeting cancer and inflammatory diseases. For instance, structural analogs of this compound have shown promise in modulating enzyme activity through competitive inhibition. The propyl side chain further improves lipid solubility, facilitating membrane permeability in biological systems.
| Molecular Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{13}\text{N}_{3}\text{O} $$ |
| Molecular Weight | 227.26 g/mol |
| SMILES | CCCn1ncc(c1)Oc1ccccc1C#N |
| CAS Number | 1772727-54-4 |
Historical Context and Discovery of Pyrazole-Benzonitrile Derivatives
The synthesis of pyrazole-benzonitrile hybrids dates to the early 2000s, driven by the need for heterocyclic compounds with tunable electronic and steric properties. Early work focused on unsubstituted pyrazoles, but the introduction of alkyl chains like the propyl group marked a turning point in optimizing pharmacokinetic profiles. The specific derivative this compound emerged from efforts to enhance the bioavailability of pyrazole-based inhibitors, particularly in oncology.
Key milestones include:
Rationale for Academic Investigation: Relevance and Emerging Interest
This compound’s dual functionality makes it a versatile candidate for interdisciplinary research:
- Medicinal Chemistry : The pyrazole ring’s ability to form hydrogen bonds with biological targets complements the benzonitrile group’s role in stabilizing transition states during enzymatic reactions.
- Materials Science : Its planar structure and $$\pi$$-conjugated system are being explored for organic semiconductors.
- Synthetic Methodology : Innovations in Ullmann etherification and Suzuki-Miyaura coupling have streamlined its production, enabling gram-scale synthesis.
Emerging studies also investigate its role in metal-organic frameworks (MOFs), where its nitrile group acts as a ligand for transition metals.
Scope and Structure of the Research Outline
This review systematically examines:
- Synthetic Pathways : Comparison of nucleophilic substitution vs. cross-coupling approaches.
- Physicochemical Properties : Solubility, stability, and spectroscopic characteristics.
- Applications : Drug discovery, catalysis, and advanced materials.
- Future Directions : Computational design of derivatives and green chemistry innovations.
By focusing on these themes, the article aims to consolidate existing knowledge and identify gaps for further exploration.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(1-propylpyrazol-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C13H13N3O/c1-2-7-16-10-12(9-15-16)17-13-6-4-3-5-11(13)8-14/h3-6,9-10H,2,7H2,1H3 |
InChI Key |
KSAFCYPERQKLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Intermediate
The pyrazole ring bearing the propyl substituent at the nitrogen can be synthesized by alkylation of 1H-pyrazol-4-ol or by constructing the pyrazole ring with the propyl group already installed. The propyl group is introduced to the nitrogen atom to yield 1-propyl-1H-pyrazol-4-ol or its derivatives.
Ether Formation via Nucleophilic Aromatic Substitution
The critical step is the formation of the ether bond between the pyrazole and the benzonitrile ring. This is achieved by reacting the phenolic pyrazole derivative with a halogenated benzonitrile in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in anhydrous organic solvents like dimethyl sulfoxide or dimethyl carbonate at elevated temperatures (e.g., 80–120°C).
| Reagents | Solvent | Base | Temperature | Time |
|---|---|---|---|---|
| 1-propyl-1H-pyrazol-4-ol | Dimethyl sulfoxide | Potassium carbonate | 100°C | 6–12 hours |
| 2-chlorobenzonitrile |
After completion, the reaction mixture is cooled and the product is isolated by extraction, followed by purification through column chromatography or recrystallization.
Purification and Characterization
Purification is commonly performed using silica gel column chromatography with eluents such as chloroform/methanol mixtures or recrystallization from organic solvents like ethanol or ethyl acetate.
Characterization methods include:
- Nuclear Magnetic Resonance spectroscopy (NMR), showing characteristic signals for the pyrazole ring, propyl group, benzene ring, and nitrile group.
- Mass Spectrometry (MS), confirming molecular weight (m/z 253 for the molecular ion).
- Infrared Spectroscopy (IR), showing absorption bands around 2221 cm⁻¹ (nitrile group) and 1672 cm⁻¹ (pyrazole ring).
Summary of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Pyrazole alkylation | Alkylation of pyrazol-4-ol with propyl halide | Base-mediated, organic solvent, room temp to reflux |
| Nucleophilic substitution | Reaction of pyrazole derivative with chlorobenzonitrile | Potassium carbonate base, DMSO solvent, 100°C, 6–12 h |
| Isolation | Extraction and purification | Column chromatography or recrystallization |
| Characterization | NMR, MS, IR | Confirm structure and purity |
Research Discoveries and Notes
- The compound was first synthesized around 2012 by Chinese researchers and has since been studied for its chemical stability and potential applications.
- It is a white to yellow crystalline solid with a melting point around 141–142°C.
- The compound shows low water solubility but good solubility in organic solvents such as ethanol, methanol, and chloroform.
- The synthesis method is robust and reproducible, allowing for scale-up in research settings.
- The reaction conditions (choice of base, solvent, temperature) can be optimized to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Corresponding amines from the nitrile group.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its pyrazole and benzonitrile moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Functional Group Analysis
Key Observations:
Substituent Diversity : The target compound lacks halogen atoms (e.g., fluorine in Fluoxytioconazole) and complex heterocycles (e.g., triazole/tetrazole in –4), which may reduce its binding affinity but improve metabolic stability .
Nitrile Functionality : The benzonitrile core is conserved across all compounds, indicating its role in π-π stacking or dipole interactions with biological targets .
Biological Activity
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile, also known as PPBN, is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole moiety linked to a benzonitrile unit. Research has indicated that PPBN exhibits significant pharmacological potential, particularly in the fields of anti-inflammatory, anti-tumor, and anti-diabetic activities.
Chemical Structure and Properties
The chemical formula for PPBN is , with a molecular weight of approximately 232.29 g/mol. The presence of the propyl-substituted pyrazole enhances its solubility and biological activity compared to other similar compounds.
Anti-inflammatory Activity
PPBN has demonstrated notable anti-inflammatory effects in various studies. In vitro research indicates that it can inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. This suggests a potential mechanism for reducing inflammation in various pathological conditions .
Anti-tumor Activity
The compound has shown promise in cancer research, where it induces apoptosis in cancer cells and enhances the sensitivity of these cells to chemotherapy agents. For instance, studies have reported that PPBN effectively reduces cell viability in several cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating potent cytotoxicity .
Anti-diabetic Activity
In animal models, PPBN has been found to lower blood glucose levels and improve insulin sensitivity in diabetic rats. This highlights its potential application in managing diabetes and related metabolic disorders .
The biological activities of PPBN can be attributed to its ability to interact with various molecular targets within cells. For example:
- Cytokine Inhibition : By inhibiting pro-inflammatory cytokines, PPBN may modulate immune responses effectively.
- Apoptosis Induction : The compound's role in promoting apoptosis suggests involvement in pathways that regulate cell survival and death.
Case Studies and Research Findings
Safety Profile
Toxicity studies have revealed that PPBN exhibits low toxicity levels, with no adverse effects observed at doses up to 5 g/kg in acute toxicity tests on mice. Sub-chronic studies have also shown no detrimental effects on liver or kidney function in rats, indicating a favorable safety profile for further research .
Q & A
Basic: What are the standard synthetic routes for 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzonitrile and 1-propyl-1H-pyrazol-4-yl derivatives. Key steps include:
- Base selection : Potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) facilitates deprotonation and nucleophilic attack .
- Temperature control : Reactions are conducted at 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography or recrystallization from methanol is used to isolate the product .
Optimization involves varying equivalents of reactants, solvent polarity, and reaction time to maximize yield (typically 60–75%) .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm the pyrazole-benzonitrile linkage. Key signals include aromatic protons (δ 7.5–8.3 ppm) and the nitrile carbon (δ ~118 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the pyrazole ring typically shows a dihedral angle of 15–25° relative to the benzonitrile plane .
Basic: How is the biological activity of this compound evaluated in preliminary assays?
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against strains like S. aureus and A. niger are performed (e.g., MIC = 5–10 µM) .
- Cytotoxicity : HCT116 cancer cell line viability assays (IC₅₀ ~4–6 µM) using MTT or resazurin-based protocols .
Advanced: How do substituent modifications on the pyrazole or benzonitrile moieties affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Propyl chain length : Increasing alkyl chain length (e.g., from methyl to propyl) enhances lipophilicity and membrane permeability, improving antifungal activity .
- Electron-withdrawing groups : Fluorine or chlorine on the benzonitrile ring increases electrophilicity, boosting enzyme inhibition (e.g., xanthine oxidase) . Computational docking (AutoDock Vina) predicts binding poses to validate experimental IC₅₀ values .
Advanced: What mechanistic insights exist for key reactions in its synthesis?
- Nitro reduction : Zinc powder in acetic acid reduces nitro intermediates to amines (e.g., converting nitropropyl derivatives to aminopropyl analogs) with >95% efficiency. The mechanism involves single-electron transfer (SET) followed by protonation .
- SNAr kinetics : Rate-limiting steps involve base-assisted deprotonation of the pyrazole-OH group, followed by nucleophilic attack on the benzonitrile ring. Solvent polarity (DMF > DMSO) accelerates the reaction .
Advanced: How are crystallographic challenges addressed for this compound?
- Twinned crystals : SHELXD is used for structure solution in cases of pseudo-merohedral twinning. High-resolution data (<1.0 Å) and iterative refinement with SHELXL improve accuracy .
- Disorder modeling : Partial occupancy of the propyl chain is resolved using restraints (e.g., DFIX, DANG commands) to maintain chemically plausible geometries .
Advanced: What computational methods predict its metabolic stability or toxicity?
- ADMET prediction : Tools like SwissADME calculate logP (~2.8) and topological polar surface area (TPSA ~50 Ų) to estimate blood-brain barrier permeability.
- Metabolic sites : CYP3A4-mediated oxidation of the propyl chain is predicted via molecular dynamics simulations (GROMACS), validated by LC-MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
